

In Vitro Comparison: Tyk2-IN-18-d3 and Deucravacitinib

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Compound of Interest

Compound Name: Tyk2-IN-18-d3

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A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides an objective in vitro comparison of two selective Tyrosine Kinase 2 (TYK2) inhibitors: **Tyk2-IN-18-d3** and the clinically approved drug, deucravacitinib. Both compounds are notable for their unique allosteric inhibition mechanism, targeting the regulatory pseudokinase (JH2) domain of TYK2. This confers high selectivity for TYK2 over other Janus kinase (JAK) family members, a desirable trait for minimizing off-target effects.

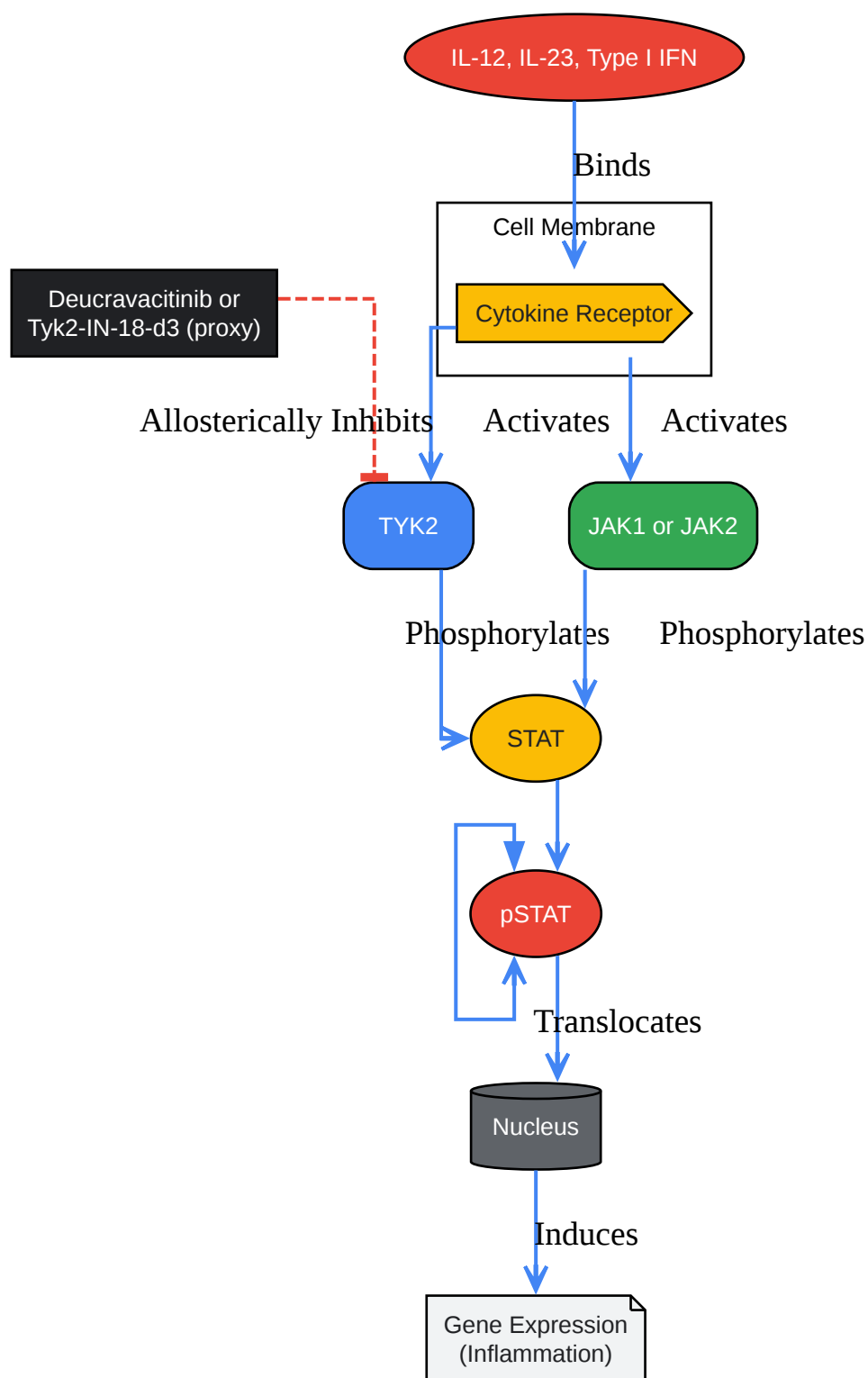
While specific data for **Tyk2-IN-18-d3** is limited in publicly available literature, this guide utilizes data for a closely related compound, referred to as "Compound 30," from a series of novel N-(methyl-d3)pyridazine-3-carboxamide TYK2 inhibitors.[1][2] Given the structural class, it serves as a relevant proxy for understanding the potential in vitro profile of **Tyk2-IN-18-d3**. Deucravacitinib data is drawn from extensive published research.

Mechanism of Action: A Shared Allosteric Approach

Both deucravacitinib and the compound series including **Tyk2-IN-18-d3** function as allosteric inhibitors of TYK2.[1][3][4] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved active site (JH1 domain) of kinases, these molecules bind to the regulatory pseudokinase (JH2) domain. This binding event stabilizes an inactive conformation of TYK2, preventing its activation and subsequent downstream signaling. This mechanism is the foundation of their high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).

TYK2 Signaling Pathway

The inhibition of TYK2 disrupts the signaling cascades of key cytokines implicated in various autoimmune and inflammatory diseases, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFN).



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Caption: Allosteric inhibition of TYK2 blocks cytokine-induced STAT phosphorylation.

Quantitative Data Comparison

The following tables summarize the in vitro inhibitory activities of deucravacitinib and the proxy for **Tyk2-IN-18-d3**.

Table 1: Cellular Potency Against TYK2-Mediated Pathways

| Compound | Assay | IC50 (nM) |
|---------------------------------------|-------------------------------------|-----------|
| Tyk2-IN-18-d3 | IL-23 induced signaling | < 30 |
| IFN α induced signaling | < 30 | |
| Deucravacitinib | IL-12 induced STAT4 phosphorylation | 18 |
| IL-23 induced STAT3 phosphorylation | 3.2 | |
| Compound 30 (Proxy for Tyk2-IN-18-d3) | IL-23 induced STAT3 phosphorylation | < 3.2 |

Data for **Tyk2-IN-18-d3** from MedChemExpress. Data for Deucravacitinib and Compound 30 from a comparative study on N-(methyl-d3)pyridazine-3-carboxamide derivatives.

Table 2: Kinase Selectivity Profile

| Compound | Target Kinase/Pathway | IC50 (nM) | Selectivity vs. TYK2 (fold) |
|---------------------------------------|-----------------------|-----------|-----------------------------|
| Deucravacitinib | TYK2 (IL-23/pSTAT3) | 3.2 | - |
| JAK1 (IL-6/pSTAT3) | > 8500 | > 2656 | |
| JAK2 (EPO/pSTAT3) | > 8300 | > 2594 | |
| JAK3 (IL-2/pSTAT5) | > 8500 | > 2656 | |
| Compound 30 (Proxy for Tyk2-IN-18-d3) | TYK2 (IL-23/pSTAT3) | 1.9 | - |
| JAK1 (IL-6/pSTAT3) | > 10000 | > 5263 | |
| JAK2 (EPO/pSTAT3) | 3496 | ~1840 | |
| JAK3 (IL-2/pSTAT5) | > 10000 | > 5263 | |

Data from a comparative study on N-(methyl-d3)pyridazine-3-carboxamide derivatives.

Experimental Protocols

Detailed methodologies for the key in vitro assays are crucial for interpreting the comparative data.

Cellular STAT Phosphorylation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

General Protocol:

- Cell Preparation: Freshly drawn human whole blood or isolated PBMCs are used.
- Compound Incubation: Cells are pre-incubated with serially diluted concentrations of the test compound (e.g., **Tyk2-IN-18-d3** or deucravacitinib) for a specified period (e.g., 1-2 hours) at 37°C.

- **Cytokine Stimulation:** Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-23 for TYK2/JAK2, IFN α for TYK2/JAK1, IL-6 for JAK1/JAK2, EPO for JAK2, or IL-2 for JAK1/JAK3).
- **Cell Lysis and Staining:** After a short stimulation period (e.g., 15-30 minutes), red blood cells are lysed (if using whole blood), and the remaining cells are fixed and permeabilized. The cells are then stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT4, or anti-pSTAT5).
- **Flow Cytometry Analysis:** The level of STAT phosphorylation in specific cell populations (e.g., T cells, B cells) is quantified using flow cytometry.
- **Data Analysis:** The IC₅₀ values are calculated by plotting the percentage of inhibition of STAT phosphorylation against the compound concentration and fitting the data to a four-parameter logistic equation.



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Caption: Workflow for a cellular STAT phosphorylation assay.

Summary of In Vitro Comparison

Based on the available data, both deucravacitinib and the proxy for **Tyk2-IN-18-d3**, "Compound 30," are highly potent and selective allosteric inhibitors of TYK2.

- **Potency:** Both compounds demonstrate low nanomolar to sub-nanomolar potency in cellular assays that measure the inhibition of TYK2-dependent signaling pathways. "Compound 30" appears to have a slightly more potent IC₅₀ for IL-23 induced STAT3 phosphorylation as compared to the reported value for deucravacitinib in the same study. **Tyk2-IN-18-d3** also shows high potency with an IC₅₀ of less than 30 nM for both IL-23 and IFN α induced signaling.

- **Selectivity:** The allosteric mechanism of action results in exceptional selectivity for TYK2 over other JAK family members for both classes of compounds. The data for "Compound 30" suggests a selectivity profile that is comparable to, and in some cases may exceed, that of deucravacitinib, with selectivity folds of over 1800 against other JAKs.

In conclusion, **Tyk2-IN-18-d3**, as represented by its close analog "Compound 30," presents an in vitro profile of a highly potent and selective TYK2 inhibitor, comparable to the established profile of deucravacitinib. This suggests its potential as a valuable research tool for studying TYK2-mediated biology and as a promising scaffold for the development of novel therapeutics for autoimmune and inflammatory diseases. Further head-to-head in vitro studies are warranted to confirm these comparative findings directly for **Tyk2-IN-18-d3**.

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